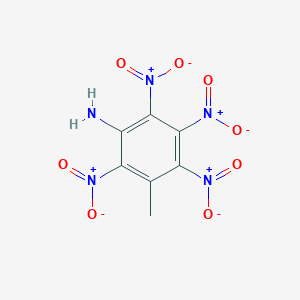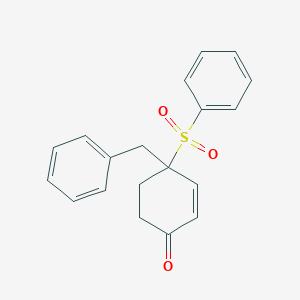![molecular formula C15H32N2O B14420316 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol CAS No. 85181-17-5](/img/structure/B14420316.png)
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an aminohexanol chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hexan-1-ol in the presence of a suitable catalyst. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . The reaction conditions often include elevated temperatures and the use of reducing agents such as hydrazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrazine, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer by reacting with phenolic antioxidants incorporated in polymers . In biological systems, it may inhibit lipid peroxidation, similar to radical-trapping antioxidants, and exhibit activity as a potent ferroptosis inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the preparation of metallo-amide bases and selective generation of silylketene acetals.
4-Amino-2,2,6,6-tetramethylpiperidine: An intermediate in the preparation of Bobbitt’s salt, an oxidant used in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable radical used as a free radical scavenger and a reagent in organic synthesis.
Uniqueness
6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol is unique due to its specific structure, which combines the properties of a piperidine ring with an aminohexanol chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in stabilizing polymers and inhibiting lipid peroxidation.
Propriétés
Numéro CAS |
85181-17-5 |
|---|---|
Formule moléculaire |
C15H32N2O |
Poids moléculaire |
256.43 g/mol |
Nom IUPAC |
6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]hexan-1-ol |
InChI |
InChI=1S/C15H32N2O/c1-14(2)11-13(12-15(3,4)17-14)16-9-7-5-6-8-10-18/h13,16-18H,5-12H2,1-4H3 |
Clé InChI |
ZVVYHZVCDWEHAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)NCCCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

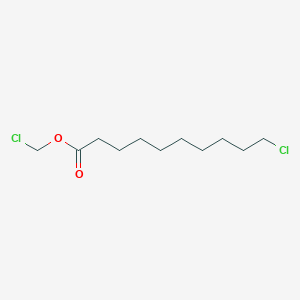

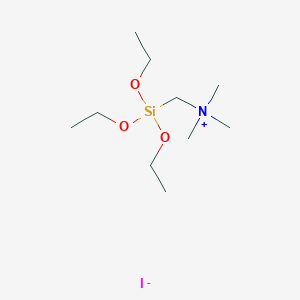
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

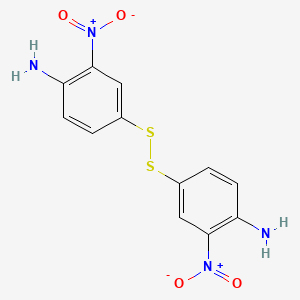
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
